Methyl 4-amino-3-cycloheptylbutanoate
Description
Methyl 4-amino-3-cycloheptylbutanoate is a specialized ester compound featuring a cycloheptyl substituent at the third carbon, an amino group at the fourth carbon, and a methyl ester moiety. Its structural complexity arises from the combination of a seven-membered cycloheptyl ring and an amino-ester backbone, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl 4-amino-3-cycloheptylbutanoate |
InChI |
InChI=1S/C12H23NO2/c1-15-12(14)8-11(9-13)10-6-4-2-3-5-7-10/h10-11H,2-9,13H2,1H3 |
InChI Key |
JJQZFAKXUKVKMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Nitrosation and Reduction to Introduce the Amino Group
A common approach to prepare amino-substituted aromatic or aliphatic esters involves initial nitrosation of a phenol or related precursor, followed by catalytic hydrogenation to reduce the nitroso or nitro group to an amino group.
Nitrosation Reaction : For example, in the synthesis of 4-amino-3-methylphenol, m-cresol is reacted with sodium nitrite and hydrochloric acid at low temperatures (3–10 °C) to form 4-nitroso-3-methylphenol with high yield (96.2%).
Catalytic Hydrogenation : The nitroso compound is then reduced in methanol using palladium on carbon catalyst under hydrogen pressure (0.1–0.2 MPa) and ammonia atmosphere at 20–25 °C to yield the corresponding amino compound with high purity (HPLC ≥ 99.7%) and good yield (80.5%).
This two-step sequence is adaptable to aliphatic systems and can be used for cycloheptyl-substituted analogs by modifying the starting materials accordingly.
Esterification of Amino Acids or Amino Acids Derivatives
Esterification is a critical step to obtain the methyl ester of the amino acid derivative:
Direct Esterification : Methyl 4-(aminomethyl)benzoate can be prepared by esterifying 4-(aminomethyl)benzoic acid with methanol under controlled pH and temperature to avoid hydrolysis and side reactions. The process involves careful pH adjustment (4–9, preferably 5–8) and temperature control (−15 to +10 °C) to optimize yield (>85%).
Catalytic Carbonylation : In more complex cases, such as preparing methyl N-butyryl-4-amino-3-methylbenzoate, a palladium-catalyzed carbonylation of brominated amides in methanol can be employed, achieving yields over 95%.
For this compound, esterification of the corresponding amino acid or amine precursor with methanol under acidic or catalytic conditions is a plausible route.
Reduction of Nitro or Nitrile Precursors
Reduction of nitro or nitrile groups to amines is a well-established route:
Iron Powder Reduction : For aminobenzoic acids, reduction of nitro precursors using iron powder and Bronsted acids under reflux (85–110 °C) for 2–6 hours yields the amino acid with good purity and yield.
Catalytic Hydrogenation : Hydrogenation over Raney nickel or palladium catalysts under mild conditions is also effective for reducing nitro or oxime intermediates to amines.
In the case of cycloheptyl-substituted compounds, similar reduction strategies can be applied to nitro or nitrile intermediates.
Comparative Data Table of Preparation Parameters
| Step | Reaction Conditions | Catalysts/Reagents | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitrosation | m-cresol, NaNO2, HCl, aqueous NaOH | Sodium nitrite, hydrochloric acid | 3–10 | 96.2 | Low temperature to control side reactions |
| Catalytic Hydrogenation | 4-nitroso compound in methanol | Pd/C, ammonia | 20–25 | 80.5 | Hydrogen pressure 0.1–0.2 MPa, 8 hours |
| Esterification | Amino acid + methanol, pH control | Acid/base catalysts | −15 to +10 | >85 | pH 4–9 critical for high yield |
| Nitro reduction | Nitro compound + Fe powder + Bronsted acid | Iron powder, acid | 85–110 | High | Reflux 2–6 h, filtration and purification |
| Catalytic Carbonylation | Brominated amide + CO + MeOH | Pd catalyst | 50–100 | >95 | For complex substituted esters |
Analysis and Recommendations
Adaptation to Cycloheptyl Substitution : While the above methods are primarily reported for aromatic or methyl-substituted systems, the core chemical transformations (nitrosation, reduction, esterification) are applicable to cycloheptyl-substituted butanoates with appropriate modifications in reaction conditions to accommodate steric effects.
Catalyst Choice : Palladium on carbon and Raney nickel are preferred hydrogenation catalysts due to their efficiency and selectivity in reducing nitroso and nitro groups to amines.
Reaction Control : Temperature and pH control are critical for maximizing yield and purity, especially during esterification and nitrosation steps.
Purification : Crystallization from methanol or ethanol, filtration, and drying under controlled temperatures (40–50 °C) yield high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-cycloheptylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 4-amino-3-cycloheptylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-cycloheptylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cycloheptyl ring provides a hydrophobic environment that can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Structure: A chiral ester with a trifluoroethylamino group and dimethyl substitution at the third carbon.
- Synthesis: Produced via reaction of Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethyl triflate in THF, followed by purification via C18 reverse-phase chromatography .
- The dimethyl substitution reduces steric hindrance relative to the bulky cycloheptyl ring.
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Structure: A cyclobutane-containing ester with a methylamino group.
- Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via sodium hydride-mediated alkylation with methyl iodide in DMF, purified via silica gel chromatography .
- Key Differences: The strained cyclobutane ring increases reactivity compared to the more stable cycloheptyl system. The methylamino group offers simpler hydrogen-bonding interactions than the primary amino group in the target compound.
Methyl 2-benzoylamino-3-arylaminobut-2-enoates
- Structure: Enaminone esters with benzoylamino and aryl substituents.
- Synthesis: Prepared via condensation of aromatic amines with Methyl 2-benzoylamino-3-oxobutanoate in benzene, catalyzed by PTSA .
- Key Differences: The α,β-unsaturated ketone moiety enables conjugation, unlike the saturated backbone of Methyl 4-amino-3-cycloheptylbutanoate.
Physicochemical Properties
Biological Activity
Methyl 4-amino-3-cycloheptylbutanoate is a compound that has garnered interest in various biological applications due to its unique structural properties and potential pharmacological effects. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
This compound is characterized by the following chemical properties:
- Molecular Formula : C_{12}H_{21}N_{1}O_{2}
- Molecular Weight : 211.31 g/mol
- CAS Number : [Not available in search results]
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that this compound may exhibit:
- Antidepressant-like effects : Research indicates that compounds with similar structures often modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory properties : Some derivatives have shown potential in reducing inflammation markers in vitro.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:
- Cell Viability Assays : The compound was tested on various cell lines, including neuronal and inflammatory cells. Results demonstrated a dose-dependent increase in cell viability at certain concentrations, indicating potential neuroprotective effects.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 110 |
| 50 | 130 |
| 100 | 120 |
- Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.
In Vivo Studies
Animal studies have provided further insights into the pharmacological effects of this compound:
- Behavioral Tests : In rodent models, administration of the compound resulted in decreased depressive-like behavior as measured by the forced swim test and tail suspension test, suggesting antidepressant properties.
Case Study 1: Antidepressant Effects
In a controlled study involving mice, this compound was administered over a period of two weeks. Behavioral assessments indicated a significant reduction in immobility time compared to the control group, supporting its potential use as an antidepressant.
Case Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of the compound demonstrated that it could effectively reduce paw edema in rats induced by carrageenan, highlighting its therapeutic potential for inflammatory conditions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 4-amino-3-cycloheptylbutanoate to address steric hindrance from the cycloheptyl group?
- Methodological Answer : Employ stepwise protection-deprotection strategies for the amino group to prevent unwanted side reactions. Microwave-assisted synthesis (e.g., 100°C for 30 minutes) can enhance reaction efficiency by reducing steric interference during cyclization. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization ensures intermediate stability .
Q. What spectroscopic techniques are most effective for confirming the stereochemical configuration of this compound?
- Methodological Answer : Use 2D NMR techniques (e.g., NOESY) to detect spatial proximity between protons on the cycloheptyl ring and adjacent functional groups. X-ray crystallography provides definitive stereochemical assignment, particularly for crystalline derivatives. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .
Q. How should researchers purify this compound to minimize contamination from byproducts?
- Methodological Answer : Utilize flash chromatography with gradient elution (hexane/ethyl acetate) to separate polar byproducts. For further purification, recrystallization in a mixed solvent system (e.g., ethanol/water) improves yield and purity. Analytical HPLC with a C18 column and UV detection (254 nm) confirms purity thresholds (>95%) .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound derivatives during cyclization?
- Methodological Answer : Apply density functional theory (DFT) calculations to map transition states and intermediates in cyclization pathways. Software like Gaussian or ORCA can simulate steric and electronic effects of the cycloheptyl group on reaction kinetics. Compare computed activation energies with experimental data (e.g., Arrhenius plots) to validate mechanistic hypotheses .
Q. What strategies resolve contradictions in reported spectral data (e.g., IR or NMR shifts) for this compound analogs?
- Methodological Answer : Cross-validate spectral assignments using deuterated solvents (e.g., DMSO-d6 for NMR) and variable-temperature experiments to detect dynamic effects. For conflicting IR data, employ attenuated total reflectance (ATR) FTIR coupled with computational vibrational frequency analysis (DFT) to reconcile observed vs. theoretical peaks .
Q. How to design in vitro assays to evaluate the bioactivity of this compound derivatives as aromatase inhibitors?
- Methodological Answer : Use recombinant human aromatase expressed in HEK293 cells. Assess inhibitory activity via tritiated water release assays with [1β-³H]-androstenedione as a substrate. Validate results with LC-MS quantification of estradiol production. Dose-response curves (IC₅₀) and molecular docking studies (e.g., AutoDock Vina) correlate bioactivity with structural features .
Q. What experimental approaches mitigate racemization during the synthesis of enantiomerically pure this compound?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to enforce enantioselectivity. Monitor optical rotation and chiral HPLC (Chiralpak IA column) to confirm enantiomeric excess (>98%). Racemization kinetics can be studied via polarimetry at varying temperatures .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to quantify dispersive, polar, and hydrogen-bonding contributions. Use molecular dynamics (MD) simulations to model solvent-solute interactions. Experimental validation via turbidimetry in solvent mixtures (e.g., DMSO/hexane) identifies optimal solubility conditions .
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data of this compound derivatives?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across derivatives. Principal component analysis (PCA) identifies structural descriptors (e.g., logP, steric bulk) influencing activity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
